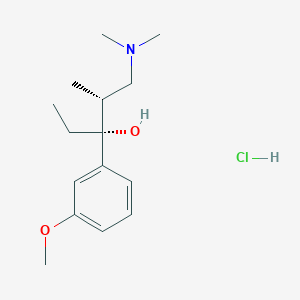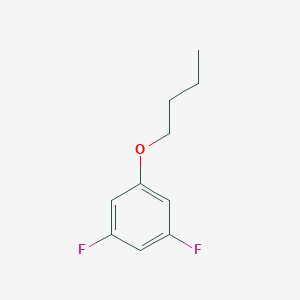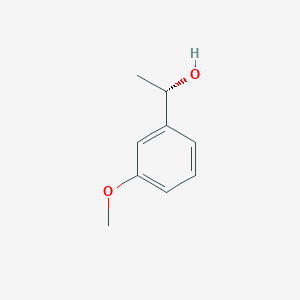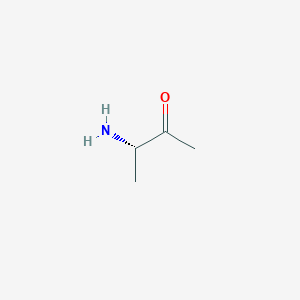
(S)-3-Aminobutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Aminobutan-2-one, also known as S-ABO or S-3-AB, is a chiral compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique chemical structure that makes it a promising candidate for use in drug synthesis, biochemical research, and other scientific applications.
Mécanisme D'action
The mechanism of action of (S)-3-Aminobutan-2-one is not fully understood. However, it is believed to act as a GABA receptor agonist, which may explain its potential applications in the treatment of epilepsy and other neurological disorders.
Effets Biochimiques Et Physiologiques
(S)-3-Aminobutan-2-one has been shown to have various biochemical and physiological effects. It has been found to have anticonvulsant, anti-inflammatory, and analgesic properties. Additionally, (S)-3-Aminobutan-2-one has been shown to have anxiolytic effects and may have potential applications in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S)-3-Aminobutan-2-one in lab experiments is its chiral nature. This allows for the selective synthesis of the (S)-enantiomer, which may be important for certain applications. However, one limitation of using (S)-3-Aminobutan-2-one is its relatively high cost compared to other compounds.
Orientations Futures
There are several potential future directions for the study of (S)-3-Aminobutan-2-one. One area of interest is the development of new synthetic methods for producing (S)-3-Aminobutan-2-one and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of (S)-3-Aminobutan-2-one and its potential applications in the treatment of neurological disorders and other diseases.
Méthodes De Synthèse
The most common method for synthesizing (S)-3-Aminobutan-2-one is through the catalytic hydrogenation of 3-oxobutanoic acid. This process involves the use of a chiral catalyst to selectively produce the (S)-enantiomer of the compound. Other methods for synthesizing (S)-3-Aminobutan-2-one include the enzymatic reduction of 3-oxobutanoic acid and the use of chiral auxiliary reagents.
Applications De Recherche Scientifique
(S)-3-Aminobutan-2-one has been extensively studied for its potential applications in drug synthesis. It has been shown to be an effective precursor for the synthesis of various pharmaceutical compounds, including anticonvulsants, anti-inflammatory agents, and analgesics. Additionally, (S)-3-Aminobutan-2-one has been used in the synthesis of chiral ligands for asymmetric catalysis.
Propriétés
Numéro CAS |
114041-77-9 |
|---|---|
Nom du produit |
(S)-3-Aminobutan-2-one |
Formule moléculaire |
C4H9NO |
Poids moléculaire |
87.12 g/mol |
Nom IUPAC |
(3S)-3-aminobutan-2-one |
InChI |
InChI=1S/C4H9NO/c1-3(5)4(2)6/h3H,5H2,1-2H3/t3-/m0/s1 |
Clé InChI |
OLYWGXUJESDUAC-VKHMYHEASA-N |
SMILES isomérique |
C[C@@H](C(=O)C)N |
SMILES |
CC(C(=O)C)N |
SMILES canonique |
CC(C(=O)C)N |
Synonymes |
L-ALANINE METHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



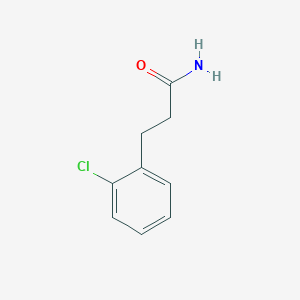
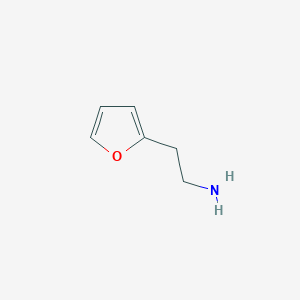
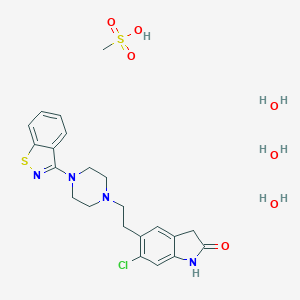
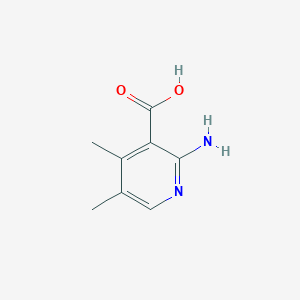
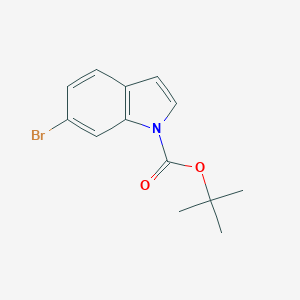
![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)
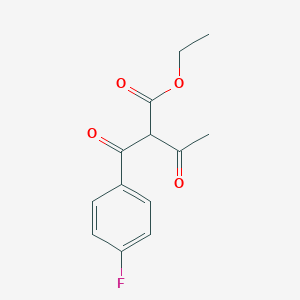
![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)
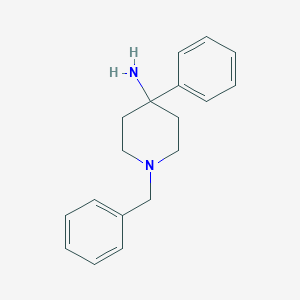
![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)
